Syk Kinase Inhibitory Potency: 10-Fold Greater Than R406/Fostamatinib
PRT-060318 inhibits purified Syk kinase with an IC50 of 3–4 nM, representing approximately 10-fold greater potency than R406, the active metabolite of the clinically approved Syk inhibitor fostamatinib, which exhibits an IC50 of 41 nM [1]. This potency advantage is observed in cell-free biochemical kinase assays under ATP-competitive conditions [2]. The magnitude of potency difference (Δ ≈ 10×) translates directly to lower compound concentrations required to achieve equivalent target engagement in cellular and in vivo models.
| Evidence Dimension | Syk kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3–4 nM |
| Comparator Or Baseline | R406 (active metabolite of fostamatinib): 41 nM |
| Quantified Difference | ~10-fold greater potency for PRT-060318 |
| Conditions | Cell-free biochemical kinase assay; ATP-competitive conditions |
Why This Matters
Higher potency reduces required compound concentrations, mitigating off-target effects and formulation challenges in cellular and in vivo experiments.
- [1] AbMole BioScience. Syk Inhibitor Comparative Pharmacology: R406 IC50 = 41 nM; PRT-060318 IC50 = 4 nM. View Source
- [2] Bertin Bioreagent. PRT060318 Product Technical Datasheet. CAT N°: 22476. Syk IC50 = 4 nM. View Source
